molecular formula C13H11ClO2 B12835683 Ethyl 3-chloroazulene-1-carboxylate

Ethyl 3-chloroazulene-1-carboxylate

Cat. No.: B12835683
M. Wt: 234.68 g/mol
InChI Key: VGUDENDMDWKBJX-UHFFFAOYSA-N
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Description

Ethyl 3-chloroazulene-1-carboxylate is a chemical compound belonging to the azulene family, known for its unique aromatic structure and vibrant blue color

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloroazulene-1-carboxylate typically involves the chlorination of azulene followed by esterification. One common method includes the reaction of azulene with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the esterification of the resulting 3-chloroazulene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The azulene core can be oxidized or reduced under specific conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized azulene derivatives.

    Reduction: Reduced azulene derivatives.

    Ester Hydrolysis: 3-chloroazulene-1-carboxylic acid.

Scientific Research Applications

Ethyl 3-chloroazulene-1-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a precursor for synthesizing other azulene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of gastric ulcers and other inflammatory conditions.

    Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ethyl 3-chloroazulene-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating inflammatory pathways or interacting with microbial cell membranes, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-chloroazulene-1-carboxylate can be compared with other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene core but differ in their substituents, leading to variations in their chemical and biological properties. For example:

    Guaiazulene: Known for its anti-inflammatory and antioxidant properties.

    Chamazulene: Exhibits strong anti-inflammatory effects and is commonly found in chamomile oil.

Properties

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

ethyl 3-chloroazulene-1-carboxylate

InChI

InChI=1S/C13H11ClO2/c1-2-16-13(15)11-8-12(14)10-7-5-3-4-6-9(10)11/h3-8H,2H2,1H3

InChI Key

VGUDENDMDWKBJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C1=CC=CC=C2)Cl

Origin of Product

United States

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